molecular formula C8H12N2OS B183410 2-(Methylthio)-6-propylpyrimidin-4-ol CAS No. 5751-17-7

2-(Methylthio)-6-propylpyrimidin-4-ol

Cat. No.: B183410
CAS No.: 5751-17-7
M. Wt: 184.26 g/mol
InChI Key: ICULGBASIPYTCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-6-propylpyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methylthio group at position 2, a propyl group at position 6, and a hydroxyl group at position 4. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, which can then be further functionalized to introduce the propyl group . The reaction conditions often involve the use of methyl iodide under basic conditions at room temperature, followed by further reactions to introduce the propyl group.

Industrial Production Methods

Industrial production of 2-(Methylthio)-6-propylpyrimidin-4-ol may involve large-scale synthesis starting from commercially available precursors such as 2-thiouracil. The process typically includes methylation, followed by alkylation to introduce the propyl group. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-propylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group.

    Substitution: The hydroxyl group at position 4 can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Methylthio)-6-propylpyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-propylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

2-(Methylthio)-6-propylpyrimidin-4-ol can be compared with other pyrimidine derivatives:

    2-Methylthio-4-pyrimidinone: Similar structure but lacks the propyl group.

    2-Propyl-4-pyrimidinol: Similar structure but lacks the methylthio group.

    2-(Methylthio)-6-methylpyrimidin-4-ol: Similar structure but has a methyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-methylsulfanyl-4-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-3-4-6-5-7(11)10-8(9-6)12-2/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICULGBASIPYTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352588
Record name 2-(methylthio)-6-propylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-17-7
Record name 2-(methylthio)-6-propylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.